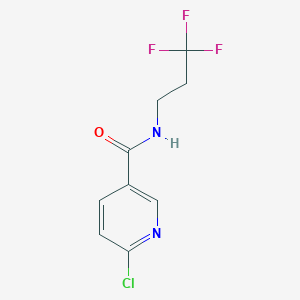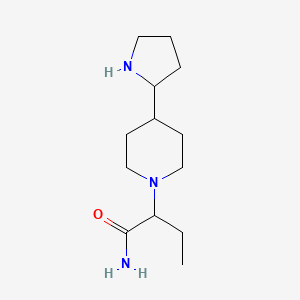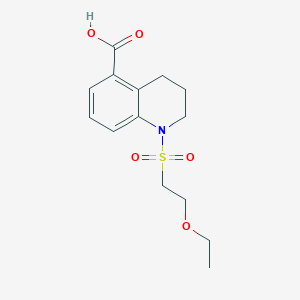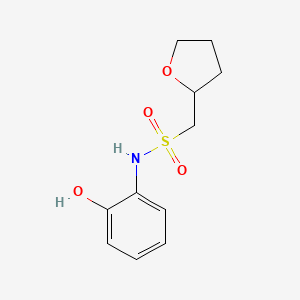![molecular formula C13H17NO5S B7569752 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid, also known as OSB, is a chemical compound that has gained attention for its potential use in scientific research. It is a white crystalline powder with a molecular formula of C12H15NO5S and a molecular weight of 285.32 g/mol. OSB has been studied for its ability to inhibit the activity of certain enzymes, which has led to its investigation as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid involves its binding to the active site of the target enzyme, leading to inhibition of its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid used. The exact mechanism of inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects
3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid has been shown to have various biochemical and physiological effects, depending on the specific enzyme being targeted. Inhibition of DPP-IV has been shown to increase insulin secretion and improve glucose tolerance, while inhibition of α-glucosidase has been shown to reduce postprandial hyperglycemia. 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid has also been studied for its potential anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of their activity. However, 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid may also have off-target effects and its inhibition of multiple enzymes may complicate interpretation of results. Additionally, the synthesis of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid can be complex and time-consuming, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid. One area of interest is its potential therapeutic use for diseases such as diabetes and obesity. Further studies are needed to determine the efficacy and safety of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid in these contexts. Additionally, 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid may have potential applications in other areas of enzymology, such as cancer research and drug discovery. Further research is also needed to better understand the mechanism of action of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid and its effects on different enzymes and biological processes.
合成法
The synthesis of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid involves a multistep process that starts with the reaction of 2-chloromethylbenzoic acid with oxirane. The resulting intermediate is then reacted with sodium methoxide and sulfonyl chloride to form the final product. The synthesis method has been optimized to produce high yields of pure 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid.
科学的研究の応用
3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid has been studied for its potential use in scientific research, particularly in the field of enzymology. It has been shown to inhibit the activity of certain enzymes, including dipeptidyl peptidase IV (DPP-IV) and α-glucosidase. These enzymes are involved in the regulation of glucose metabolism and their inhibition has been investigated as a potential therapeutic approach for diseases such as diabetes and obesity.
特性
IUPAC Name |
3-[(oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)11-4-1-3-10(7-11)8-14-20(17,18)9-12-5-2-6-19-12/h1,3-4,7,12,14H,2,5-6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBGHSGNEWEJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7569675.png)
![N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7569677.png)
![1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)

![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)

![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)

